

Optimal In Vivo Working Concentration of ML365: Application Notes and Protocols

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Compound of Interest

Compound Name: ML365

Cat. No.: B15586086

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Introduction

ML365 is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels, TASK-1 (KCNK3) and TWIK2 (KCNK6). Its ability to modulate these channels makes it a valuable pharmacological tool for investigating their physiological and pathological roles. In vivo studies have demonstrated the efficacy of **ML365** in models of inflammation and epilepsy, highlighting its therapeutic potential. This document provides detailed application notes and protocols for the in vivo use of **ML365**, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

In Vivo Efficacy of ML365

| Animal Model | Disease/Condition | Dosing Regimen | Route of Administration | Observed Effects | Reference |
|--------------|--|-----------------------|-------------------------|---|---------------------|
| Mouse | LPS-induced Endotoxic Shock | 1, 10, 25 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced serum IL-1 β levels and ameliorated inflammatory lung injury. | [1] |
| Rat | Chronic Epilepsy (Pilocarpine-induced) | Not explicitly stated | Not explicitly stated | Co-treatment with ML365 improved the responsiveness to levetiracetam, an anti-epileptic drug. | [2] |

Pharmacokinetic Parameters of ML365 in Rats

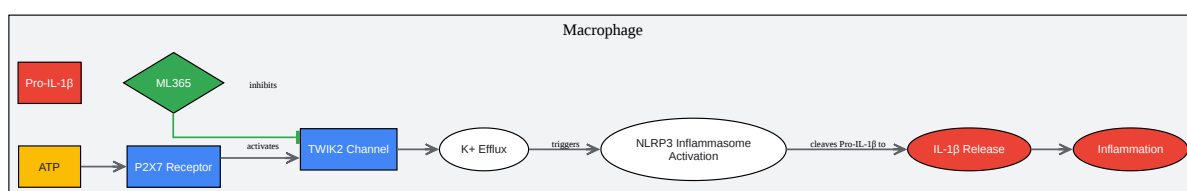
| Parameter | Intravenous (7 mg/kg) | Oral (17.5 mg/kg) |
|-------------------------------|-------------------------------|-------------------|
| C _{max} | 2005.90 ng/mL | - |
| AUC | 1618.95 ng·h·mL ⁻¹ | - |
| Half-life (t _{1/2}) | 13.58 h | - |
| Oral Bioavailability (F) | - | 22.49% |

Data from a study in Sprague-Dawley rats.[\[1\]](#)

Signaling Pathways and Experimental Workflow

ML365 Signaling Pathway

ML365 exerts its effects by inhibiting TASK-1 and TWIK2 potassium channels. In the context of inflammation, inhibition of the TWIK2 channel in macrophages blocks ATP-induced potassium efflux, which is a critical step for the activation of the NLRP3 inflammasome. This, in turn, reduces the maturation and release of the pro-inflammatory cytokine IL-1 β .

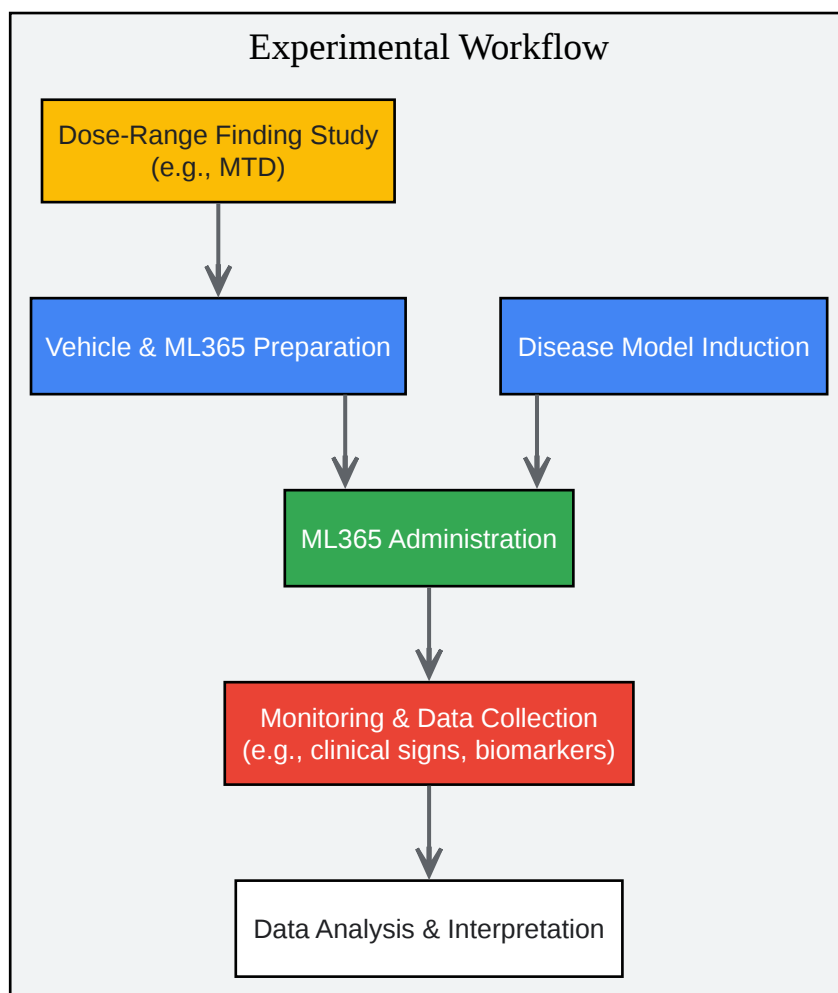


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Caption: **ML365** inhibits the TWIK2 channel, blocking NLRP3 inflammasome activation.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for determining the optimal working concentration and evaluating the efficacy of **ML365** in a disease model.



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Caption: A general workflow for in vivo evaluation of **ML365**.

Experimental Protocols

Preparation of ML365 for In Vivo Administration

A common vehicle for the intraperitoneal administration of **ML365** is a solution composed of DMSO, PEG300, Tween-80, and saline.

Materials:

- **ML365** powder
- Dimethyl sulfoxide (DMSO)

- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **ML365** in DMSO. The concentration will depend on the final desired dose.
- For a final solution, the recommended volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- To prepare 1 mL of the final solution: a. Take the required volume of the **ML365** DMSO stock solution (e.g., 100 μ L). b. Add 400 μ L of PEG300 and mix thoroughly. c. Add 50 μ L of Tween-80 and mix until the solution is clear. d. Add 450 μ L of sterile saline to reach a final volume of 1 mL.
- The final solution should be prepared fresh on the day of use.

LPS-Induced Endotoxic Shock Model in Mice

This protocol describes the induction of endotoxic shock in mice and the administration of **ML365** to evaluate its anti-inflammatory effects.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from E. coli
- **ML365** solution (prepared as described above)
- Sterile phosphate-buffered saline (PBS)

Procedure:

- Acclimatize mice for at least one week before the experiment.

- Randomly divide the mice into treatment groups (e.g., vehicle control, **ML365** at 1, 10, and 25 mg/kg).
- Administer the prepared **ML365** solution or vehicle control via intraperitoneal (i.p.) injection.
- One hour after **ML365** administration, induce endotoxic shock by i.p. injection of LPS (e.g., 10-20 mg/kg, the dose may need to be optimized depending on the LPS lot and mouse strain).
- Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection, huddled posture) and survival over a defined period (e.g., 24-48 hours).
- At a predetermined time point (e.g., 6-8 hours post-LPS injection), collect blood and tissues for analysis of inflammatory markers (e.g., IL-1 β , TNF- α) and histopathology.

Chronic Epilepsy Model in Rats (Pilocarpine-Induced)

This protocol provides a general outline for inducing chronic epilepsy in rats and assessing the therapeutic potential of **ML365**. The specific dosage of **ML365** for this model was not explicitly stated in the reviewed literature and should be determined empirically.

Materials:

- Male Sprague-Dawley or Wistar rats (200-250 g)
- Pilocarpine hydrochloride
- Scopolamine methyl nitrate (or other peripheral cholinergic antagonist)
- **ML365** solution
- EEG recording equipment

Procedure:

- To induce status epilepticus (SE), administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

- Thirty minutes later, administer pilocarpine hydrochloride (320-380 mg/kg, i.p.).
- Monitor the rats for the onset of seizures. SE is typically characterized by continuous seizures for at least 30 minutes.
- After a defined period of SE (e.g., 90 minutes), administer a benzodiazepine (e.g., diazepam) to terminate the seizures.
- Allow the rats to recover. Spontaneous recurrent seizures typically develop over several weeks.
- Implant EEG electrodes to monitor seizure activity.
- Once a stable baseline of spontaneous seizures is established, begin treatment with **ML365** or vehicle control. The dosing regimen (dose, frequency, and route of administration) will need to be optimized.
- Monitor seizure frequency and duration via EEG recordings to evaluate the efficacy of **ML365**.

Safety and Toxicology

Important Note: The reviewed literature did not provide specific data on the Maximum Tolerated Dose (MTD) or the LD50 for **ML365** in rodents. Therefore, it is imperative for researchers to conduct their own dose-range finding studies to determine the MTD in their specific animal model and experimental conditions before proceeding with efficacy studies.

General recommendations for toxicity assessment:

- Acute Toxicity Study: Administer single escalating doses of **ML365** to different groups of animals and monitor for adverse effects and mortality over a period of 7-14 days.
- Parameters to Monitor:
 - Clinical signs of toxicity (e.g., changes in behavior, posture, activity, breathing).
 - Body weight changes.

- Food and water consumption.
- At the end of the study, perform gross necropsy and histopathological analysis of major organs.

Conclusion

ML365 is a promising research tool for investigating the roles of TASK-1 and TWIK2 channels in vivo. The provided protocols for its use in models of inflammation and epilepsy serve as a starting point for further research. However, due to the lack of publicly available comprehensive toxicology data, researchers must exercise caution and conduct thorough dose-finding and safety assessments to ensure animal welfare and the validity of their experimental results.

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References

- 1. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
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